molecular formula C14H9FN2O B1332425 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 425658-37-3

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1332425
M. Wt: 240.23 g/mol
InChI Key: UNQZNGMFGRJLEG-UHFFFAOYSA-N
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Description

The compound "2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of imidazopyridine, which is a heterocyclic aromatic organic compound. It consists of a pyridine ring fused with an imidazole ring and is substituted with a fluorophenyl group and a formyl group. This structure is related to various compounds that have been synthesized for their potential biological activities and applications in material science due to their unique chemical properties .

Synthesis Analysis

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has demonstrated various methods for synthesizing imidazo[1,2-a]pyridine derivatives, including 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. These methods involve reactions such as "water-mediated" hydroamination, silver-catalyzed aminooxygenation, and other multistep processes to produce these compounds in moderate to good yields (Mohan, Rao, & Adimurthy, 2013). Additionally, techniques like one-pot synthesis methods incorporating reactions like Sonogashira coupling and alkyne–carbonyl metathesis have been developed (Baig et al., 2017).

  • Chemical Reactions and Derivatives : The chemical reactivity of these compounds allows for the creation of various derivatives. For instance, reactions with different aryl ketones, urea, and thiourea lead to the formation of diverse chemical structures with potential applications in different fields (Ladani et al., 2009). Synthesis methods also include three-component reactions and catalyst-assisted processes to generate new derivatives (Ray Bagdi, Basha, & Khan, 2015).

Potential Applications

  • Fluorescence and Optical Properties : Some derivatives of imidazo[1,2-a]pyridines, including those with 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde structure, exhibit fluorescent properties. These properties are being explored for their potential in applications such as biomarkers, photochemical sensors, and pharmaceuticals. Studies have found that substituents in the heterocycle can significantly impact the luminescent properties of these compounds (Velázquez-Olvera et al., 2012).

  • Catalytic and Chemical Activity : Imidazo[1,2-a]pyridine derivatives, including those containing the 2-(4-Fluorophenyl) structure, have been investigated for their catalytic activities. For instance, they have been used as catalysts in the oxidation of catechol to o-quinone, demonstrating the versatility and potential utility of these compounds in chemical reactions (Saddik et al., 2012).

Future Directions

The future directions for research on “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” and related compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQZNGMFGRJLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351880
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809117
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

425658-37-3
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Yeslam Saeed Atif, M Mohsin… - Polycyclic Aromatic …, 2023 - Taylor & Francis
We have designed a simple and efficient method for the synthesis of 2-Arylimidazo[1,2-a]pyridine-3-carbaldehyde from imidazo[1,2-a]pyridines with a mixture of DMF and POCl 3 in …
Number of citations: 0 www.tandfonline.com
X Li, S Wang, J Zang, M Liu, G Jiang, F Ji - Organic & Biomolecular …, 2020 - pubs.rsc.org
The cyanation and formylation of imidazo[1,2-a]pyridines were developed under copper-mediated oxidative conditions using ammonium iodide and DMF as a nontoxic combined cyano-…
Number of citations: 17 pubs.rsc.org
A Kamal, VS Reddy, S Karnewar… - …, 2013 - Wiley Online Library
A library of imidazopyridine–oxindole conjugates was synthesised and investigated for anticancer activity against various human cancer cell lines. Some of the tested compounds, such …
A Thakur, J Patwa, A Sharma, SJS Flora - Medicinal Chemistry, 2022 - ingentaconnect.com
Aim: To synthesize and evaluate the fused heterocyclic imidazo[1,2-a]pyridine based oxime as a reactivator against paraoxon inhibited acetylcholinesterase. Background: …
Number of citations: 6 www.ingentaconnect.com
G Kibriya, AK Bagdi, A Hajra - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A metal-free visible light induced C-3 formylation of imidazo[1,2-a]pyridine has been developed using tetramethylethylenediamine (TMEDA) as a one carbon source. An array of 3-…
Number of citations: 51 pubs.rsc.org

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